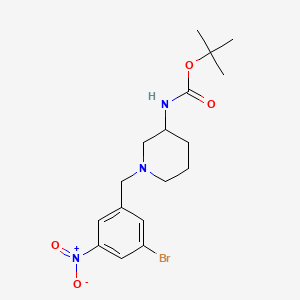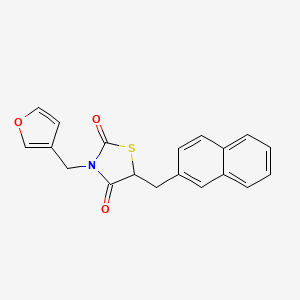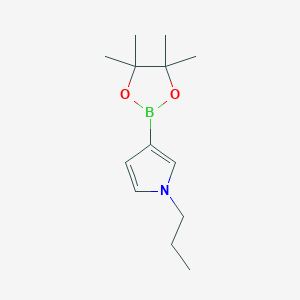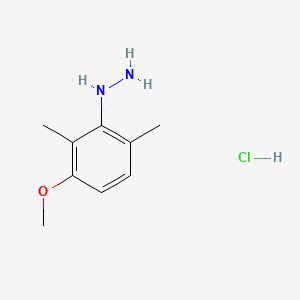
(3-Methoxy-2,6-dimethylphenyl)hydrazine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methoxy-2,6-dimethylphenyl)hydrazine Hydrochloride is a chemical compound with the molecular formula C9H14ClN2O It is a derivative of hydrazine, characterized by the presence of a methoxy group and two methyl groups on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxy-2,6-dimethylphenyl)hydrazine Hydrochloride typically involves the reaction of 3-methoxy-2,6-dimethylphenylhydrazine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product. The general reaction scheme is as follows:
3-Methoxy-2,6-dimethylphenylhydrazine+HCl→(3-Methoxy-2,6-dimethylphenyl)hydrazine Hydrochloride
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process ensures consistent product quality and adherence to safety standards.
Análisis De Reacciones Químicas
Types of Reactions: (3-Methoxy-2,6-dimethylphenyl)hydrazine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidation products.
Reduction: It can be reduced to form hydrazones or other reduced derivatives.
Substitution: The methoxy and methyl groups on the phenyl ring can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products:
Oxidation: Formation of oximes or nitroso compounds.
Reduction: Formation of hydrazones or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
(3-Methoxy-2,6-dimethylphenyl)hydrazine Hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of various compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of (3-Methoxy-2,6-dimethylphenyl)hydrazine Hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
- (2,6-Dimethylphenyl)hydrazine Hydrochloride
- 2,3-Dimethylphenylhydrazine Hydrochloride
- 3-Methoxyphenylhydrazine Hydrochloride
Comparison: (3-Methoxy-2,6-dimethylphenyl)hydrazine Hydrochloride is unique due to the presence of both methoxy and dimethyl groups on the phenyl ring, which confer distinct chemical properties and reactivity. Compared to its analogs, it may exhibit different biological activities and synthetic utility, making it a valuable compound in research and industrial applications.
Propiedades
Fórmula molecular |
C9H15ClN2O |
|---|---|
Peso molecular |
202.68 g/mol |
Nombre IUPAC |
(3-methoxy-2,6-dimethylphenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C9H14N2O.ClH/c1-6-4-5-8(12-3)7(2)9(6)11-10;/h4-5,11H,10H2,1-3H3;1H |
Clave InChI |
XSSKKJPWAFMNRD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)OC)C)NN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[[4-(Trifluoromethoxy)phenoxy]methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13693154.png)
![1-[4-Bromo-2-(trifluoromethyl)phenyl]guanidine](/img/structure/B13693158.png)

![(R)-4-Benzyl-3-[(R)-4-[(tert-butyldimethylsilyl)oxy]-2-methylbutanoyl]oxazolidin-2-one](/img/structure/B13693164.png)
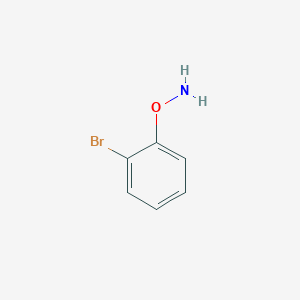
![5-Chloro-6-fluoro-2-iodobenzo[b]thiophene](/img/structure/B13693175.png)
